

Zidebactam vs. Avibactam: A Comparative Review of In Vitro Activity Against Enterobacterales

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Compound of Interest

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A detailed analysis for researchers and drug development professionals on the efficacy of two leading β -lactamase inhibitors against clinically significant Gram-negative bacteria.

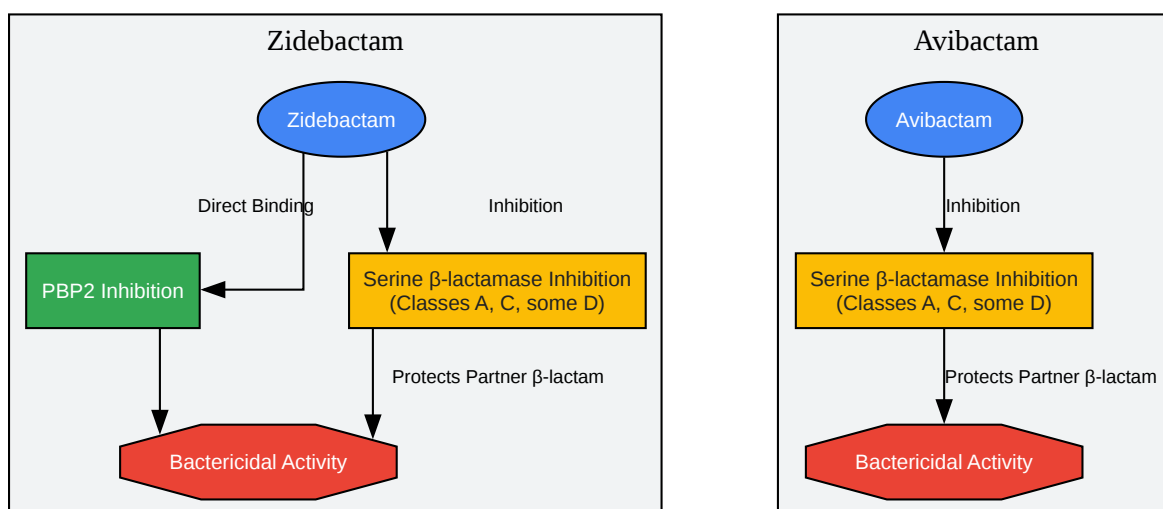
In the ongoing battle against antimicrobial resistance, the development of novel β -lactam/ β -lactamase inhibitor combinations is paramount. Among the promising agents targeting multidrug-resistant Enterobacterales, **zidebactam** and avibactam have emerged as significant contenders. This guide provides an objective, data-driven comparison of their in vitro activity, drawing upon key experimental findings to inform research and development efforts.

Mechanism of Action: A Key Differentiator

Avibactam is a diazabicyclooctane (DBO) non- β -lactam β -lactamase inhibitor that inactivates a broad spectrum of β -lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48) enzymes.[1] It does not, however, possess activity against metallo- β -lactamases (MBLs) of class B.[2] Avibactam itself has no intrinsic antibacterial activity and functions by protecting its partner β -lactam (e.g., ceftazidime, aztreonam) from enzymatic degradation.[3]

Zidebactam, also a DBO, exhibits a dual mechanism of action. Like avibactam, it inhibits a wide range of serine β -lactamases (class A, C, and some D).[1][4] Crucially, **zidebactam** also demonstrates intrinsic antibacterial activity through high-affinity binding to penicillin-binding protein 2 (PBP2) in Gram-negative bacteria, including Enterobacterales.[5][6][7][8] This " β -

lactam enhancer" activity allows it to potentiate the effect of its partner β -lactam (cefepime) and contributes to its activity against MBL-producing isolates, a key advantage over avibactam.[2][5][6]



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Fig. 1: Comparative Mechanisms of Action

Comparative In Vitro Activity

The following tables summarize the in vitro activity of cefepime-**zidebactam** (WCK 5222) and ceftazidime-avibactam against various cohorts of Enterobacterales. Data is presented as Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, and the percentage of susceptible isolates (S%).

Table 1: Activity Against Overall Enterobacterales Isolates

| Drug Combination | No. of Isolates | MIC ₅₀ (mg/L) | MIC ₉₀ (mg/L) | Susceptibility (%) | Reference(s) |
|-----------------------|-----------------|--------------------------|--------------------------|--------------------|--|
| Cefepime-zidebactam | 2,656 | 0.06 | 1 | 98.5 | [2] |
| Cefepime-zidebactam | - | 0.125 | 1 | - | [3] [9] [10] |
| Ceftazidime-avibactam | 2,656 | 0.25 | 4 | 93.6 | [2] |
| Ceftazidime-avibactam | - | 0.25 | 2 | 94.0 | [3] [9] [10] |

Table 2: Activity Against Carbapenem-Resistant Enterobacterales (CRE)

| Drug Combination | Isolate Phenotype/Genotype | No. of Isolates | MIC ₅₀ (mg/L) | MIC ₉₀ (mg/L) | Susceptibility (%) | Reference(s) |
|-----------------------|----------------------------|-----------------|--------------------------|--------------------------|--------------------|--------------|
| Cefepime-zidebactam | Non-carbapenem-susceptible | 1,018 | - | - | 98.5 (at ≤8 mg/L) | [5][6] |
| Cefepime-zidebactam | KPC-2 producers | 213 | - | - | 92.0 (at ≤2 mg/L) | [3][9] |
| Cefepime-zidebactam | KPC-positive | - | - | - | 98.8 (at ≤2 mg/L) | [2] |
| Ceftazidime-avibactam | KPC-2 producers | 213 | - | - | 90.1 | [9] |
| Ceftazidime-avibactam | KPC-positive | - | - | - | 97.5 | [2] |

Table 3: Activity Against Metallo-β-Lactamase (MBL)-Producing Enterobacterales

| Drug Combination | Isolate Phenotype/Genotype | No. of Isolates | MIC ₅₀ (mg/L) | MIC ₉₀ (mg/L) | Susceptibility (%) | Reference(s) |
|------------------------|----------------------------|-----------------|--------------------------|--------------------------|------------------------------|--------------|
| Cefepime-zidebactam | MBL-positive | 214 | - | - | 94.9 (at ≤8 mg/L) | [5][6] |
| Cefepime-zidebactam | NDM producers | 59 | - | - | 79.7 (at ≤2 mg/L) | [3][9] |
| Cefepime-zidebactam | NDM-positive | - | - | - | 89.7 (at ≤2 mg/L) | [2] |
| Ceftazidime-avibactam | NDM producers | 59 | - | - | Low activity (not specified) | |
| Aztreonam - avibactam* | MBL-producers | 161 | ≤0.125 | 1 | 96.9 (at ≤1 mg/L) | [11][12] |

*Note: Aztreonam is not hydrolyzed by MBLs, and avibactam protects it from co-produced serine β-lactamases, making this combination highly effective against MBL-producing Enterobacterales.[11][12][13]

Discussion of In Vitro Findings

The compiled data indicates that both cefepime-**zidebactam** and ceftazidime-avibactam demonstrate potent in vitro activity against a broad range of Enterobacterales. Cefepime-**zidebactam** generally exhibits lower MIC₅₀ and MIC₉₀ values against unselected isolates compared to ceftazidime-avibactam.[2][3][9][10]

Against serine-carbapenemase producers, such as those expressing KPC, both combinations are highly active.[2] However, a significant divergence in activity is observed against MBL-producing isolates. Due to its unique PBP2-binding mechanism, cefepime-**zidebactam** retains substantial activity against MBL-producing Enterobacterales.[2][5][6] In contrast, ceftazidime-avibactam is not effective against these pathogens because avibactam does not inhibit MBLs.

The combination of aztreonam with avibactam is a notable exception, providing a valuable option for treating infections caused by MBL-producers.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Experimental Protocols

The data presented in this guide is primarily derived from studies employing the following standard methodologies:

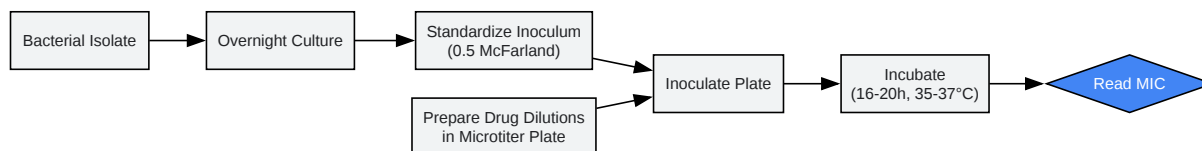
Antimicrobial Susceptibility Testing (AST)

The in vitro activity of the antimicrobial agents was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[\[1\]](#)[\[5\]](#)

- Procedure:
 - Bacterial isolates were grown on appropriate agar plates.
 - A standardized inoculum (typically 5×10^5 CFU/mL) was prepared in cation-adjusted Mueller-Hinton broth.
 - The bacterial suspension was added to microtiter plates containing serial twofold dilutions of the antimicrobial agents. **Zidebactam** and avibactam were tested at a fixed concentration (e.g., 4 mg/L for avibactam) or in a fixed ratio with their partner β -lactam (e.g., 1:1 for cefepime-**zidebactam**).[\[5\]](#)[\[11\]](#)
 - Plates were incubated at 35-37°C for 16-20 hours.
 - The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.
 - Quality control was performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.

Molecular Characterization of Resistance Genes

The presence of β -lactamase genes (e.g., blaKPC, blaNDM, blaOXA-48) was identified using polymerase chain reaction (PCR) and subsequent DNA sequencing or through whole-genome sequencing.[\[9\]](#)[\[11\]](#)[\[14\]](#)



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Fig. 2: Broth Microdilution Workflow

Conclusion

Both **zidebactam** and avibactam are powerful tools in the armamentarium against resistant Enterobacterales. Ceftazidime-avibactam is highly effective against isolates producing serine β -lactamases, including KPC and OXA-48 carbapenemases. The standout feature of **zidebactam**, when combined with cefepime, is its dual mechanism of action, which confers a significant advantage in activity against challenging MBL-producing Enterobacterales. This makes cefepime-**zidebactam** a particularly promising agent for treating infections caused by these difficult-to-treat pathogens. The choice between these agents in a clinical or research setting should be guided by local epidemiology and the specific resistance mechanisms of the infecting pathogens.

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